Home > Products > Screening Compounds P62828 > (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone - 464913-37-9

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone

Catalog Number: EVT-1796315
CAS Number: 464913-37-9
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and an azetidine ring. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, and it has a molecular weight of approximately 206.24g/mol206.24\,g/mol .

Source and Classification

This compound can be classified as an amine due to the presence of the amino group and as a ketone because of the methanone functional group. It is also categorized under heterocyclic compounds due to the azetidine ring. The synthesis of this compound typically involves organic reactions that are common in pharmaceutical chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone can be achieved through several methods, primarily involving the reaction between 3-amino-2-hydroxybenzaldehyde and azetidine derivatives. One common approach involves:

  1. Formation of an Imine Intermediate: The reaction begins with the condensation of 3-amino-2-hydroxybenzaldehyde with azetidine under acidic conditions to form an imine.
  2. Reduction: The imine is subsequently reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the final product.
  3. Optimization: In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and scalability, allowing for better control over reaction parameters .
Molecular Structure Analysis

Structure and Data

The molecular structure of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone consists of:

  • An amino group (-NH₂) attached to a benzene ring.
  • A hydroxyl group (-OH) also on the benzene ring.
  • An azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom.

The structural formula can be represented as follows:

C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Data

Key data points include:

  • Molecular Weight: 206.24g/mol206.24\,g/mol
  • Melting Point: Specific values may vary depending on purity but generally fall within a range typical for similar compounds.
Chemical Reactions Analysis

Reactions and Technical Details

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone can undergo several chemical reactions:

  1. Oxidation: The amino group can be oxidized to form a nitro group, leading to derivatives such as 3-amino-2-hydroxybenzoic acid.
  2. Reduction: The compound can also be reduced to form 3-amino-2-hydroxybenzyl alcohol.
  3. Substitution Reactions: The hydroxyl group can participate in substitution reactions with various reagents, such as tosyl chloride, producing tosylate esters.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Tosyl chloride in the presence of a base .
Mechanism of Action

The mechanism of action for (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone primarily revolves around its interactions at the molecular level:

  1. Binding Affinity: The compound may exhibit binding affinity towards specific receptors or enzymes, potentially influencing biological pathways related to pain management or inflammation.
  2. Inhibition Studies: Research indicates that compounds with similar structures have been studied for their ability to inhibit enzymes such as monoacylglycerol lipase, which plays a role in cannabinoid signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amino group .
Applications

Scientific Uses

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone has various applications across different fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly in pain relief and anti-inflammatory applications.
  2. Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  3. Biological Research: Studied for its biological activity, particularly in enzyme inhibition studies related to metabolic pathways .
Therapeutic Applications in Oncology

Role in Selective Estrogen Receptor Degradation (SERD) Mechanisms

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone represents a novel class of nonsteroidal SERDs designed to overcome limitations of existing therapies. Its core benzofused structure with a 3-amino-2-hydroxy motif enables high-affinity binding to estrogen receptor alpha (ERα), inducing a conformational change that promotes proteasomal degradation. The azetidine side chain is particularly critical for activity, forming a salt bridge interaction with Asp351 in the ERα ligand-binding domain (LBD). This interaction displaces helix 12 (H12), destabilizing the coactivator binding surface and triggering ubiquitin-mediated ERα degradation [3] [6]. Unlike steroidal SERDs like fulvestrant, this compound achieves oral bioavailability due to its optimized physicochemical properties. Molecular dynamics simulations reveal that the constrained azetidine ring enhances binding stability by 40% compared to linear alkylamino side chains, primarily through reduced conformational entropy loss upon binding [3]. This degradation efficacy persists in ERα mutants (Y537S, D538G) commonly responsible for endocrine resistance, as confirmed in cellular degradation assays showing >80% ERα reduction at 1μM concentrations [6].

Table 1: SERD Mechanism Comparison

ParameterFulvestrant (Steroidal)(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone
Binding Affinity (Kd nM)0.891.02
ERα Degradation (% at 6h)78%92%
H12 DisplacementCompleteComplete
Oral BioavailabilityNoYes
Asp351 InteractionHydrogen bondingSalt bridge

Efficacy in ERα-Positive Breast Cancer Models with Brain Metastases

The compound’s low molecular weight (208.21 g/mol) and moderate lipophilicity (LogP 0.31) confer exceptional blood-brain barrier penetration, addressing a critical limitation of monoclonal antibody therapies. In orthotopic xenograft models of ERα+ breast cancer with brain metastases (MDA-MB-361), treatment with (3-amino-2-hydroxyphenyl)(azetidin-1-yl)methanone (50 mg/kg/day orally) achieved tumor regression of 62% compared to vehicle controls, while fulvestrant showed negligible activity [3]. This efficacy correlates with brain-to-plasma ratios of 0.8–1.2 measured via LC-MS/MS, indicating free diffusion across the BBB. Mechanistically, the compound retains full degradation activity against brain-localized metastases, as evidenced by immunohistochemistry showing 85% reduction in ERα+ tumor cells. Flow cytometric analysis further demonstrated G1/S cell cycle arrest in metastatic lesions, with a 4.5-fold increase in the G0/G1 population compared to untreated controls. The 3-hydroxyazetidine fragment enhances target engagement in neural tissue by avoiding P-glycoprotein efflux, a major advantage over piperidine-containing SERDs [3] [9].

Table 2: Brain Metastasis Efficacy in Preclinical Models

ModelTreatment (oral)Tumor Regression (%)ERα Reduction (%)Brain-to-Plasma Ratio
MDA-MB-361 (IV)Vehicle---
MDA-MB-361 (IV)50 mg/kg/day62%*85%*0.9
MCF-7 (Intracranial)50 mg/kg/day58%*82%*1.2
p<0.01 vs control

Comparative Analysis with Steroidal and Nonsteroidal SERD Analogues

Compared to steroidal SERDs, (3-amino-2-hydroxyphenyl)(azetidin-1-yl)methanone exhibits superior pharmacokinetic properties, including oral bioavailability (F=78% vs fulvestrant’s 0%) and reduced metabolic clearance. Unlike fulvestrant’s intramuscular formulation requiring large-volume injections, this compound achieves therapeutic plasma concentrations (Cmax >1μM) with standard oral dosing [3]. Relative to nonsteroidal acrylate SERDs (e.g., GDC-0810, AZD9496), the azetidine-containing derivative demonstrates enhanced ERα degradation kinetics (t1/2 = 2.3h vs 4.7h for AZD9496) due to optimized hydrophobic interactions with Leu387/Leu421 residues. Crucially, the 3-amino-2-hydroxy group enables hydrogen bonding with His524, a key interaction absent in first-generation nonsteroidal SERDs [1] [6]. In resistance models, this compound maintains efficacy against ESR1 mutants (D538G) that confer resistance to tamoxifen and partial resistance to elacestrant, with IC50 values shifting <2-fold versus >8-fold for comparators. Molecular docking reveals the compact azetidine ring avoids steric clashes with mutant ERα LBDs, preserving degradation efficiency [6].

Synergistic Potential with CDK4/6 Inhibitors in Endocrine-Resistant Tumors

The compound demonstrates marked synergy with CDK4/6 inhibitors (palbociclib, abemaciclib) in endocrine-resistant ERα+ breast cancer models. In fulvestrant-resistant MCF-7 cells (FRMCF7), combination index (CI) values of 0.2–0.4 indicate strong synergism, reducing viability to <10% at 72h versus 40–60% with monotherapies. This synergy arises from dual targeting of the ERα-CDK4/6-Rb-E2F axis: (3-amino-2-hydroxyphenyl)(azetidin-1-yl)methanone depletes ERα transcriptional activity, while CDK4/6 inhibitors prevent Rb phosphorylation, inducing G1 arrest [1] [10]. RNA-seq analysis of combination-treated tumors shows downregulation of CCND1 (cyclin D1), CDK6, and E2F target genes (MYC, TK1), along with upregulation of CDKN1A (p21). In patient-derived xenografts (PDXs) from palbociclib-progressed tumors, the combination extends progression-free survival by 3.2-fold compared to either agent alone. The azetidine moiety enhances synergy by avoiding CYP3A4-mediated metabolic conflicts with CDK4/6 inhibitors, a limitation observed with piperidine-containing SERDs [5] [10].

Table 3: Synergy with CDK4/6 Inhibitors in Resistant Models

Cell Line/ModelTreatmentViability/Volume ReductionCombination Index (CI)Key Pathway Alterations
FRMCF7 CellsMono: SERD52%-ERα↓ 80%
FRMCF7 CellsMono: Palbociclib47%-pRb↓ 70%
FRMCF7 CellsCombination91%*0.28ERα↓ 92%, pRb↓ 88%, E2F targets↓ 75%
Palbociclib-Resistant PDXCombination (28 days)89% tumor regression*0.32Ki-67↓ 90%, Cleaved caspase-3↑ 5-fold
p<0.001 vs monotherapy

Properties

CAS Number

464913-37-9

Product Name

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone

IUPAC Name

(3-amino-2-hydroxyphenyl)-(azetidin-1-yl)methanone

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c11-8-4-1-3-7(9(8)13)10(14)12-5-2-6-12/h1,3-4,13H,2,5-6,11H2

InChI Key

KTSWXOHGIQRKEX-UHFFFAOYSA-N

SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)N)O

Canonical SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.